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Compound of Interest

Compound Name:
2-(2-Bromo-4-

chlorophenoxy)acetic acid

Cat. No.: B1269143 Get Quote

This technical guide provides a detailed overview of the physicochemical properties of 2-(2-
Bromo-4-chlorophenoxy)acetic acid, alongside experimental protocols for their

determination and insights into its biological mode of action. This document is intended for

researchers, scientists, and professionals in the field of drug development and agrochemical

research.

Compound Identity and Properties
2-(2-Bromo-4-chlorophenoxy)acetic acid is a halogenated phenoxyacetic acid derivative.

The precise experimental physicochemical data for this specific compound is limited in publicly

accessible literature. Therefore, data for structurally similar compounds are provided for

comparison where necessary.

Table 1: Physicochemical Properties of 2-(2-Bromo-4-chlorophenoxy)acetic acid and

Related Compounds
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Property
2-(2-Bromo-4-
chlorophenoxy)ace
tic acid

2-Bromo-4-
chlorophenylacetic
acid (Isomer)

4-
Chlorophenoxyacet
ic acid (Analogue)

CAS Number 77228-66-1[1][2] 52864-56-9[3][4] 122-88-3[5][6]

Molecular Formula C₈H₆BrClO₃[1][2] C₈H₆BrClO₂[3][4] C₈H₇ClO₃[5]

Molecular Weight 265.50 g/mol [1] 249.49 g/mol [3][4] 186.59 g/mol [5]

Appearance Data not available
Off-white powder /

solid[3]

White to light beige

powder/crystalline[5]

[6]

Melting Point Data not available 120-129 °C[3] 156.5 °C[5]

Boiling Point Data not available Data not available Data not available

Water Solubility Data not available Data not available 957 mg/L at 25 °C[5]

pKa Data not available Data not available 3.56[5]

LogP (XlogP) 2.9 (Predicted)[7] Data not available 2.25[5]

Note: 2-Bromo-4-chlorophenylacetic acid is an isomer, not the target compound. 4-

Chlorophenoxyacetic acid is a structural analogue provided for comparative purposes.

Biological Activity: A Synthetic Auxin
Phenoxyacetic acids, including 2-(2-Bromo-4-chlorophenoxy)acetic acid, are recognized

primarily for their role as synthetic auxins.[8][9][10] Auxins are a class of plant hormones that

regulate many aspects of plant growth and development.[11][12] At high concentrations,

synthetic auxins like phenoxyacetic acids act as herbicides, particularly against broadleaf

weeds.[8][13]

The mechanism of action involves mimicking the natural plant hormone indole-3-acetic acid

(IAA).[8][9] The synthetic auxin binds to auxin receptors, such as the TIR1/AFB protein family,

leading to an overstimulation of auxin-responsive genes.[14][15][16] This disrupts normal plant

processes, causing uncontrolled cell division and elongation, which ultimately leads to the

death of susceptible plants.[8][11]
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Figure 1: Simplified Auxin/Phenoxyacetic Acid Signaling Pathway

Cell Nucleus

Synthetic Auxin
(e.g., 2-(2-Bromo-4-

chlorophenoxy)acetic acid)

TIR1/AFB
Receptor Complex

 Binds to

Aux/IAA Repressor

 Binds to

Ubiquitination &
Proteasomal Degradation

 Targets for

Auxin Response Factor
(ARF)

 Represses Transcription of
Auxin-Responsive Genes

 Activates Uncontrolled Growth
& Plant Death

Click to download full resolution via product page

Caption: Simplified Auxin/Phenoxyacetic Acid Signaling Pathway.

Experimental Protocols for Physicochemical
Properties
Standardized methods are used to determine the physicochemical properties of chemical

compounds. The following are detailed methodologies for key experiments.

Determination of Acid Dissociation Constant (pKa)
The pKa is a measure of the acidity of a compound. Potentiometric titration is a precise and

common method for its determination.[17][18]

Methodology: Potentiometric Titration

Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a

mixture of water and an organic co-solvent (like methanol) if solubility is low, to create a

solution of known concentration (e.g., 0.01 M).[18]

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a

magnetic stirrer.
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Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally

to the solution using a burette.

Data Collection: The pH of the solution is recorded after each addition of the titrant.

Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from

the titration curve as the pH at the half-equivalence point (where half of the acid has been

neutralized).[17]

Determination of Octanol-Water Partition Coefficient
(LogP)
LogP is a measure of a compound's lipophilicity, which is crucial for predicting its behavior in

biological systems. The shake-flask method is the gold standard for experimental LogP

determination.[19][20][21]

Methodology: Shake-Flask Method

Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g.,

phosphate buffer at pH 7.4) are mixed and shaken vigorously for 24 hours to ensure mutual

saturation.[19][22] The phases are then separated.

Sample Preparation: A known amount of the test compound is dissolved in either the n-

octanol or the aqueous phase.

Partitioning: The solution from step 2 is combined with the other phase in a separatory funnel

or vial. The mixture is then shaken mechanically for a set period (e.g., 2 hours) at a constant

temperature (e.g., 25°C) to allow the compound to partition between the two phases until

equilibrium is reached.[23]

Phase Separation: The mixture is allowed to stand until the n-octanol and aqueous layers

are clearly separated. Centrifugation can be used to break up any emulsions.[20]

Quantification: The concentration of the compound in each phase is determined using an

appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC)

or UV-Vis spectroscopy.[22]
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the

n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of

this value.

Figure 2: Workflow for LogP Determination via Shake-Flask Method
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Caption: Workflow for LogP Determination via Shake-Flask Method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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